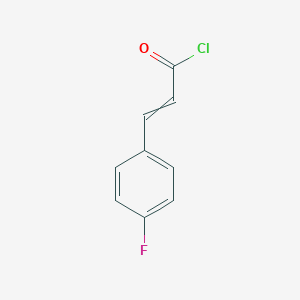

4-Fluorocinnamoyl chloride

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives such as α-fluorochalcones can be efficiently achieved through palladium-catalyzed cross-coupling reactions of α-fluorocinnamoyl chlorides with arylboronic acids. This method provides a pathway to fluorinated analogs of chalcones, compounds with significance in medicinal chemistry (Eddarir, Kajjout, & Rolando, 2013).

Molecular Structure Analysis

The molecular structure of 4-fluorocinnamoyl chloride and its derivatives is characterized by the presence of a fluorine atom, which significantly influences their chemical behavior. Fluorine's high electronegativity and small size allow it to modulate the electronic properties of the aromatic ring, impacting the reactivity and stability of these compounds.

Chemical Reactions and Properties

4-Fluorocinnamoyl chloride undergoes various chemical reactions, including cyclocondensation to form quinazolinones, indicating its versatility as a synthetic intermediate. The presence of the fluorine atom can alter the course of these reactions, often leading to the formation of products with unique structural and electronic properties (Deetz et al., 2001).

Aplicaciones Científicas De Investigación

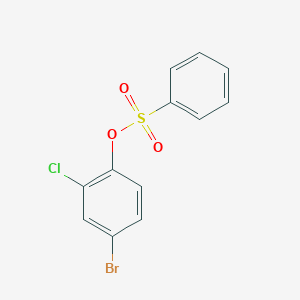

Bioconjugation and Therapeutic Applications : 4-Fluorocinnamoyl chloride is effective in activating hydroxyl groups of polymeric carriers, such as functionalized polystyrene microspheres and Sepharose beads, for the covalent attachment of biologicals like enzymes and antibodies. This activation is beneficial for bioselective separation in therapeutic contexts, including lymphocyte and tumor cell separation from blood and bone marrow (Chang et al., 1992).

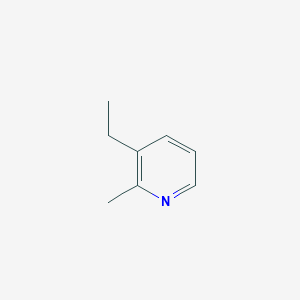

Synthesis of 4(3H)-Quinazolinones : In organic synthesis, 2-Fluoro substituted benzoyl chlorides, including 4-Fluorocinnamoyl chloride, are used in cyclocondensation reactions with 2-amino-N-heterocycles to form biologically active compounds like 4(3H)-quinazolinones. These compounds exhibit moderate activity against tumor cell lines, indicating their potential in drug development (Deetz et al., 2001).

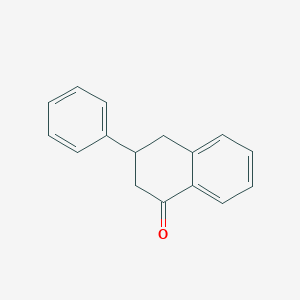

Synthesis of α-Fluorochalcones : The Suzuki–Miyaura palladium-catalyzed cross-coupling reaction uses α-fluorocinnamoyl chlorides to synthesize α-fluorochalcones. This approach is useful for creating fluorinated analogs of functionalized natural chalcones, which have various applications in organic and medicinal chemistry (Eddarir et al., 2013).

Biodegradation Studies : Research involving Arthrobacter sp. and Ralstonia sp. demonstrated the complete biodegradation of 4-fluorocinnamic acid (a related compound) with the release of fluoride. Such studies are important in understanding the environmental fate and microbial breakdown of fluorinated compounds (Hasan et al., 2010).

Liquid Crystal Alignment : Photoreactive polyimides containing 4-fluorocinnamoyl moieties have been studied for their ability to align liquid crystal molecules, essential in display technologies. These studies explore the influence of UV-irradiation and rubbing processes on alignment behavior (Kim et al., 2000).

Fluorophores in Bioimaging : Trisaminocyclopropenium cations, including derivatives involving 4-fluorocinnamoyl, have been explored as small molecule organic fluorophores. They are used in bioimaging, offering high quantum yields and functionality as imaging agents for DNA visualization in cell cultures (Guest et al., 2020).

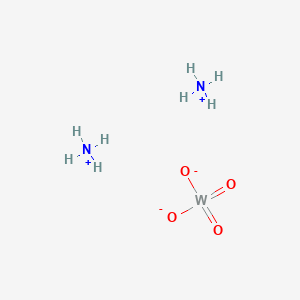

Detection of Hypochlorite Ions : Nitrogen-fluorine co-doped carbon nanodots synthesized using 4-fluorocinnamoyl chloride have been developed as fluorescent probes for detecting hypochlorite ions in environmental samples. This application is significant for monitoring pollutants and ensuring water safety (Nie et al., 2020).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(E)-3-(4-fluorophenyl)prop-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClFO/c10-9(12)6-3-7-1-4-8(11)5-2-7/h1-6H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLBIKPKWQDIQCJ-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorocinnamoyl chloride | |

CAS RN |

13565-08-7 | |

| Record name | (E)-4-Fluorocinnamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13565-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13565-08-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)